2-Benzoylamino-succinamic acid

Overview

Description

2-Benzoylamino-succinamic acid (BASA) is an organic compound with a molecular formula of C10H11NO5. It is an important intermediate in the synthesis of a wide range of compounds. BASA is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BASA is also used in the synthesis of amino acids, peptides, and nucleotides. BASA is also used as a catalyst for the synthesis of polymers, dyes, and cosmetics. BASA is also used in the synthesis of inorganic materials such as semiconductors and ceramics. BASA is a versatile compound with a wide range of applications in the chemical industry.

Scientific Research Applications

Antiviral Properties

2-Benzoylamino-succinamic acid derivatives have demonstrated potential as antiviral agents. For instance, certain analogues have shown effectiveness against adenovirus replication, contributing to the development of new antiviral therapies (Öberg et al., 2012). Additionally, specific derivatives are active against Herpes Simplex Virus Types 1 and 2, including strains resistant to standard treatments like acyclovir (Strand et al., 2012).

Inhibitors for Diabetes Mellitus

Some derivatives of this compound, such as N4-sulfonamido-succinamic and phthalamic derivatives, have shown promise as inhibitors of Dipeptidyl Peptidase IV (DPP IV). This is significant in treating type II diabetes mellitus, as inhibition of DPP IV can enhance incretin activity, thereby restoring glucose homeostasis (Khalaf et al., 2013).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound is involved in the formation of various compounds. For instance, its derivatives are useful in the synthesis of lactams, oxazolepropionic acids, and other organic compounds (Hoffmann & Jagnicinski, 1966); (Short & Long, 1969). Its reactivity has been studied, revealing insights into the kinetics of alkaline hydrolysis of its esters and the influence of substituents on its reactivity (Kolisnyk et al., 2018).

Biological Activity

The biological activities of this compound derivatives have been extensively studied. Some derivatives show anti-inflammatory and anti-platelet aggregation properties, indicating their potential in developing new treatments for related diseases (Hsieh et al., 2007). Also, they have shown activity as HIV-1 maturation inhibitors, offering new avenues for HIV treatment (Swidorski et al., 2016).

Enzymatic Degradation and Material Science

In the field of materials science, this compound derivatives have been used to improve the properties of polymer blends, such as in the enzymatic degradation of PBS/PLA blends (Hu et al., 2018). This highlights its potential applications in developing environmentally friendly materials.

Mechanism of Action

- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about this compound, it provides context for understanding succinate-related processes.

Target of Action

Biochemical Analysis

Biochemical Properties

2-Benzoylamino-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can be metabolized by enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

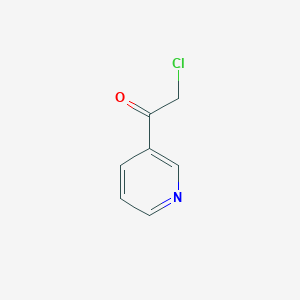

IUPAC Name |

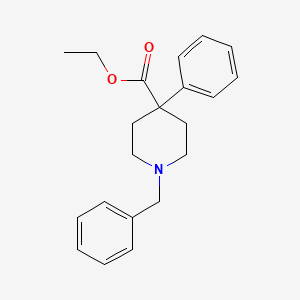

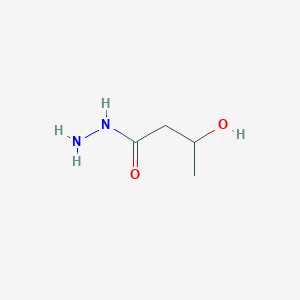

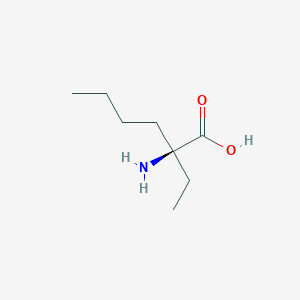

4-amino-2-benzamido-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRAIJZCOJXFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282006 | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29880-25-9 | |

| Record name | NSC23805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)